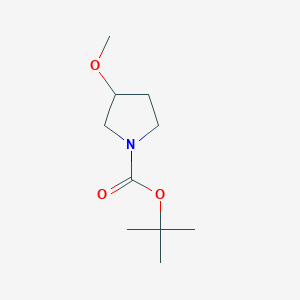

Tert-butyl 3-methoxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIGLOKJPWGIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609974 | |

| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146257-03-6 | |

| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 3-methoxypyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The reaction mixture is stirred for 18 hours at ambient temperature. This method is useful for laboratory-scale synthesis, but industrial production methods may involve optimization of reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

Tert-butyl 3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include methyl iodide and sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with methyl iodide results in the formation of this compound.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl 3-methoxypyrrolidine-1-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique pyrrolidine structure allows for various chemical transformations, making it valuable in creating diverse compounds for research and industrial purposes. The compound's reactivity enables it to participate in reactions such as nucleophilic substitutions and cyclizations, which are essential in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with electrophiles to form new bonds | Alkylated derivatives |

| Cyclization | Formation of cyclic compounds | Pyrrolidine derivatives |

| Oxidation | Conversion to alcohols or ketones | Hydroxylated products |

Biological Applications

Enzyme Mechanisms and Protein-Ligand Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to mimic natural substrates or inhibitors, providing insights into enzyme activity and function. This application is particularly relevant in drug discovery, where understanding these interactions is critical for developing effective therapeutics.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. By analyzing the binding affinity and kinetic parameters, researchers were able to elucidate the compound's mechanism of action, paving the way for potential therapeutic applications.

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

this compound acts as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various transformations makes it suitable for producing drugs with potential therapeutic effects. This includes its role in synthesizing compounds targeting diseases such as cancer and metabolic disorders.

Table 2: Pharmaceutical Compounds Synthesized from this compound

| Target Disease | Compound Name | Mechanism of Action |

|---|---|---|

| Cancer | Compound A | Inhibition of tumor growth |

| Metabolic Disorders | Compound B | Modulation of metabolic pathways |

Industrial Applications

Production of Fine Chemicals

In the industrial sector, this compound is employed in producing fine chemicals and specialty materials. Its stability and reactivity make it suitable for various applications, including polymer manufacturing and coatings.

Mechanism of Action

Comparison with Similar Compounds

Halogenated Derivatives

Compounds like tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (, p. 159) incorporate bromine and pyridine moieties. These modifications enhance electrophilic reactivity, making them suitable for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) in drug discovery .

Hydroxyl and Trifluoromethyl Groups

- Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6) features a hydroxyl and trifluoromethyl group. The trifluoromethyl group increases metabolic stability and lipophilicity, critical for CNS-targeting pharmaceuticals .

- Trans-tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate includes a benzyloxycarbonyl-protected amino group, enabling peptide coupling while maintaining stereochemical integrity .

Silyl-Protected Derivatives

5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine () uses a silyl ether protecting group. Silyl groups enhance stability under acidic conditions but require fluoride-based deprotection, limiting their compatibility with certain reaction pathways .

Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Tert-butyl 3-methoxypyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 146257-03-6 | Boc protection, 3-methoxy group |

| Tert-butyl 2-methoxypyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 144688-69-7 | 2-methoxy positional isomer |

| Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate | C₁₁H₁₈F₃NO₃ | 299.26 | 1052713-78-6 | Trifluoromethyl, hydroxyl substituents |

Stability and Reactivity

- The Boc group in this compound provides stability under basic conditions but is labile in strong acids (e.g., HCl or TFA) .

- In contrast, silyl-protected analogs (e.g., tert-butyldimethylsilyloxy derivatives) are stable under acidic conditions but susceptible to fluoride ions .

- Trifluoromethyl-containing derivatives exhibit enhanced resistance to oxidative degradation, advantageous in high-temperature reactions .

Biological Activity

Tert-butyl 3-methoxypyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : Approximately 201.26 g/mol

- Functional Groups : Tert-butyl group, methoxy group, and carboxylate functionality

Structural Representation

The compound features a pyrrolidine ring with a tert-butyl group and a methoxy substituent, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The compound may modulate enzyme activity or receptor binding through the following mechanisms:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.

- Receptor Modulation : It may interact with receptors, influencing downstream signaling pathways that affect cellular responses.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation.

- Anticancer Potential : Evidence suggests that it may inhibit cancer cell growth in vitro.

Comparative Biological Activity Table

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

Antimicrobial Properties Investigation

Another investigation focused on the antimicrobial properties of related pyrrolidine compounds. The results demonstrated that tert-butyl 3-methoxypyrrolidine derivatives showed notable inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Future Directions in Research

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Areas of interest include:

- Detailed Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings for various therapeutic applications.

- Analog Development : Synthesizing analogs to enhance potency and selectivity for specific biological targets.

Q & A

Q. What challenges arise when scaling up synthesis for industrial applications?

- Methodological Answer :

- Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions (e.g., tert-butylation) .

- Cost Optimization : Substitute expensive reagents (e.g., Dess–Martin periodinane) with catalytic alternatives .

Key Notes

- All data derived from peer-reviewed synthesis protocols and PubChem .

- Advanced methodologies emphasize reproducibility and mechanistic rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.